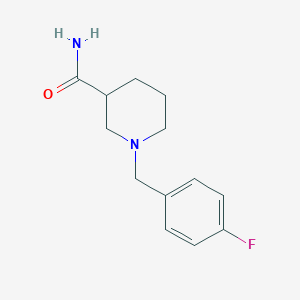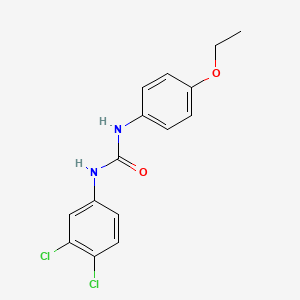![molecular formula C16H23N3O5S B5151913 1-[4-(4-morpholinylsulfonyl)-2-nitrophenyl]azepane](/img/structure/B5151913.png)
1-[4-(4-morpholinylsulfonyl)-2-nitrophenyl]azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-morpholinylsulfonyl)-2-nitrophenyl]azepane, commonly known as MNSPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNSPA is a heterocyclic compound that is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学研究应用
MNSPA has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. MNSPA has also been studied for its potential applications in the field of molecular imaging and as a diagnostic tool for various diseases. In addition, MNSPA has been studied for its potential applications in the development of new drugs and therapies.
作用机制
The mechanism of action of MNSPA is not fully understood. However, it has been suggested that MNSPA interacts with metal ions, such as copper and zinc, and forms a complex that exhibits fluorescence. The complex can be detected using various spectroscopic techniques, such as fluorescence spectroscopy.
Biochemical and Physiological Effects:
MNSPA has been studied for its biochemical and physiological effects in various biological systems. It has been shown to be non-toxic and biocompatible, making it suitable for use in biological systems. MNSPA has also been shown to selectively detect metal ions in biological samples, which makes it a valuable tool for studying metal ion homeostasis in living organisms.
实验室实验的优点和局限性
MNSPA has several advantages for use in lab experiments. It is easy to synthesize and has a high yield and purity. MNSPA is also stable and can be stored for long periods of time. However, MNSPA has some limitations, such as its limited solubility in water and its tendency to form aggregates in solution.
未来方向
There are several future directions for the study of MNSPA. One potential direction is the development of new MNSPA derivatives with improved properties, such as increased solubility and selectivity for specific metal ions. Another direction is the application of MNSPA in the development of new diagnostic tools and therapies for various diseases. Additionally, the study of MNSPA in living organisms and its potential effects on metal ion homeostasis could provide valuable insights into the role of metal ions in biological systems.
Conclusion:
In conclusion, MNSPA is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MNSPA have been discussed in this paper. The study of MNSPA has the potential to provide valuable insights into the role of metal ions in biological systems and to contribute to the development of new diagnostic tools and therapies for various diseases.
合成方法
MNSPA is synthesized using a specific method that involves the reaction of 4-morpholinylsulfonyl chloride with 2-nitrophenylazepane in the presence of a base. The reaction results in the formation of MNSPA as a yellow solid. The synthesis method has been optimized and modified to improve the yield and purity of MNSPA.
属性
IUPAC Name |
4-[4-(azepan-1-yl)-3-nitrophenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c20-19(21)16-13-14(25(22,23)18-9-11-24-12-10-18)5-6-15(16)17-7-3-1-2-4-8-17/h5-6,13H,1-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUBOYNSTDMKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Morpholin-4-ylsulfonyl)-2-nitrophenyl]azepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5151837.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide](/img/structure/B5151850.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B5151855.png)
![6-(6-methyl-2-pyridinyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5151862.png)
![2-{[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid](/img/structure/B5151867.png)
![4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5151874.png)

![5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5151893.png)


![2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5151920.png)
![2,4-dichloro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5151922.png)
![propyl 4-{[4-(benzyloxy)benzoyl]amino}benzoate](/img/structure/B5151925.png)
![methyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5151928.png)